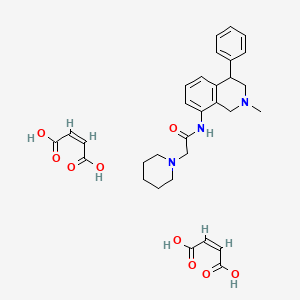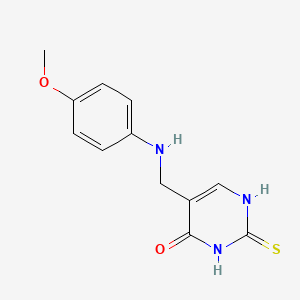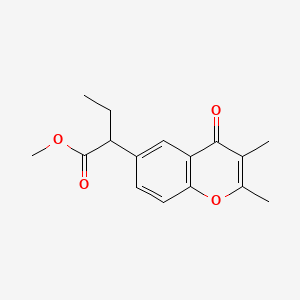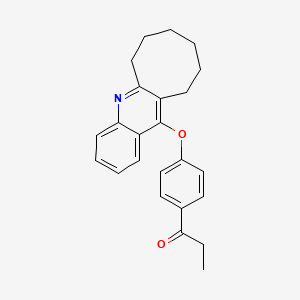
1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- is a complex organic compound with a unique structure that includes a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-propanone: A simpler analog with a phenyl group instead of the quinoline derivative.
Propiophenone: Another related compound with similar structural features.
Uniqueness
1-Propanone, 1-(4-((6,7,8,9,10,11-hexahydrocycloocta(b)quinolin-12-yl)oxy)phenyl)- is unique due to its complex structure, which includes a quinoline moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108154-92-3 |
|---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[4-(6,7,8,9,10,11-hexahydrocycloocta[b]quinolin-12-yloxy)phenyl]propan-1-one |
InChI |
InChI=1S/C24H25NO2/c1-2-23(26)17-13-15-18(16-14-17)27-24-19-9-5-3-4-6-11-21(19)25-22-12-8-7-10-20(22)24/h7-8,10,12-16H,2-6,9,11H2,1H3 |
InChI Key |
IJKZOYIWNHJNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C3CCCCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


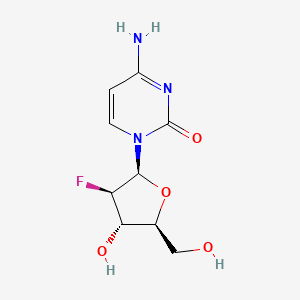
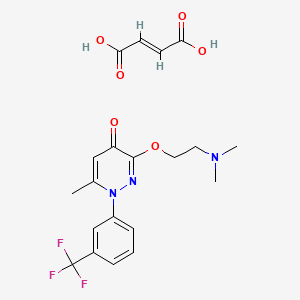
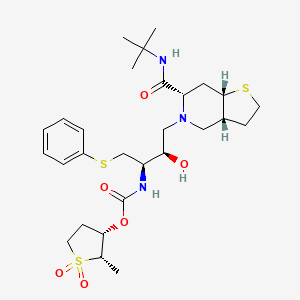

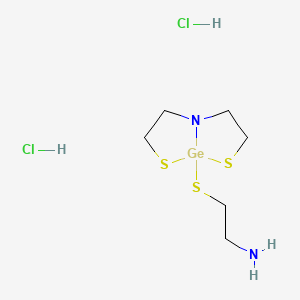
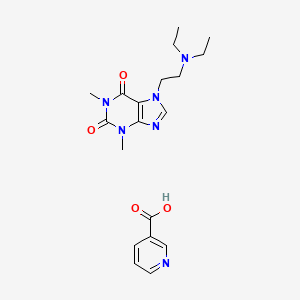
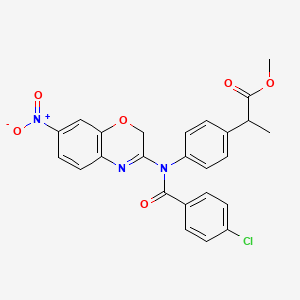


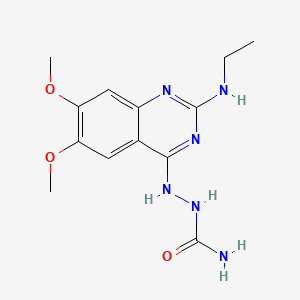
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
